N-[4-(1H-imidazol-1-yl)phenyl]acetamide N-[4-(1H-imidazol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742327
InChI: InChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15)
SMILES: CC(=O)NC1=CC=C(C=C1)N2C=CN=C2
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

N-[4-(1H-imidazol-1-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC0742327

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1H-imidazol-1-yl)phenyl]acetamide -

Specification

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name N-(4-imidazol-1-ylphenyl)acetamide
Standard InChI InChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15)
Standard InChI Key SLCNHWPKGYFGIJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)N2C=CN=C2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N2C=CN=C2

Introduction

Chemical Properties and Structure

N-[4-(1H-imidazol-1-yl)phenyl]acetamide is characterized by specific chemical properties that define its behavior in various research applications.

Basic Chemical Information

The compound is officially identified through several standardized parameters:

PropertyValue
CAS Number83348-11-2
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
IUPAC NameN-(4-imidazol-1-ylphenyl)acetamide
Standard InChIInChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15)
Standard InChIKeySLCNHWPKGYFGIJ-UHFFFAOYSA-N
SMILESCC(=O)NC1=CC=C(C=C1)N2C=CN=C2
PubChem Compound ID16761727

The compound contains an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms, connected to a phenyl ring with an acetamide group . This structural arrangement contributes significantly to its chemical behavior and biological activity potential.

Structural Characteristics

The molecule's structure consists of three key components:

  • An imidazole ring (five-membered heterocycle with two nitrogen atoms)

  • A phenyl (benzene) ring serving as a linker

  • An acetamide functional group

This specific arrangement creates a compound with both hydrophilic and hydrophobic regions, which is important for its interaction with biological targets. The presence of the imidazole moiety is particularly significant as it can participate in hydrogen bonding and coordinate with metal ions in biological systems.

Synthesis and Characterization

The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]acetamide involves specific chemical processes that require precise methodology and verification techniques.

Characterization Techniques

The identity and purity of synthesized N-[4-(1H-imidazol-1-yl)phenyl]acetamide can be confirmed using various analytical techniques:

  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

These techniques provide essential information about the compound's structure, confirming successful synthesis and purity before biological testing.

Biological Activity

The biological activity of N-[4-(1H-imidazol-1-yl)phenyl]acetamide is of significant interest due to the pharmacological properties associated with imidazole-containing compounds.

Structure-Activity Relationships

Understanding how N-[4-(1H-imidazol-1-yl)phenyl]acetamide compares to similar compounds provides valuable insights into structure-activity relationships.

Structural Analogues

Several compounds share structural features with N-[4-(1H-imidazol-1-yl)phenyl]acetamide, each with modifications that can significantly alter biological activity:

CompoundKey Structural DifferencesPotential Impact on Activity
N-[4-(1-methyl-1H-imidazol-4-yl)phenyl]acetamideContains a methyl group on the imidazole ringMay alter biological activity through changed electronic properties and solubility
N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]acetamideSubstituted with chlorine atomsMay enhance potency against certain biological targets
N-[4-(2-methylimidazol-1-yl)phenyl]acetamideMethyl substitution at different positionMay influence solubility and interaction profiles

These structural variations highlight the importance of specific functional groups and their positioning in determining biological activity.

Pharmacophore Features

The key pharmacophore elements of N-[4-(1H-imidazol-1-yl)phenyl]acetamide include:

  • The imidazole ring, which often serves as a metal-binding group or hydrogen bond acceptor

  • The amide linker, which can participate in hydrogen bonding

  • The phenyl ring, which provides hydrophobic interactions

These features contribute to the compound's ability to interact with specific biological targets, potentially leading to its pharmacological effects .

ManufacturerProduct NumberPurityPackage SizePrice (USD)Last Updated
AccelPharmtechA631997.00%1G$1,5302021-12-16
AccelPharmtechA631997.00%5G$1,7002021-12-16
AccelPharmtechA631997.00%25G$3,1202021-12-16

This pricing information indicates that N-[4-(1H-imidazol-1-yl)phenyl]acetamide is a specialty research chemical with significant production costs, likely due to the complexity of its synthesis .

Applications in Medicinal Chemistry

The structural features and biological potential of N-[4-(1H-imidazol-1-yl)phenyl]acetamide make it relevant for various applications in medicinal chemistry.

Research Tool Applications

Beyond potential therapeutic applications, N-[4-(1H-imidazol-1-yl)phenyl]acetamide may serve as a valuable research tool for investigating biochemical pathways and mechanisms. Its defined structure and potential for specific biological interactions make it useful for probing enzyme functions and cellular processes.

Future Research Directions

Research on N-[4-(1H-imidazol-1-yl)phenyl]acetamide and related compounds suggests several promising avenues for future investigation.

Structural Optimization

Future research might focus on structural modifications to enhance specific properties:

  • Optimization of the imidazole ring substitution to improve binding affinity to specific targets

  • Modification of the amide linker to alter pharmacokinetic properties

  • Exploration of additional substituents on the phenyl ring to enhance potency or selectivity

Such modifications could lead to derivatives with improved biological activity or more favorable drug-like properties .

Mechanistic Studies

Further investigation into the precise mechanisms by which N-[4-(1H-imidazol-1-yl)phenyl]acetamide interacts with biological targets would provide valuable insights for drug development. This includes identifying specific binding partners, characterizing protein-ligand interactions, and determining structure-activity relationships through crystallographic studies .

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